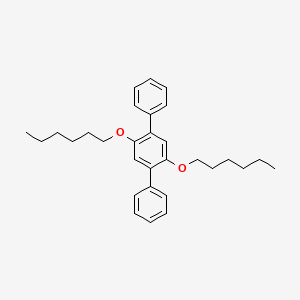
1,4-Dihexoxy-2,5-diphenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihexoxy-2,5-diphenylbenzene: is an organic compound that belongs to the family of benzene derivatives It is characterized by the presence of two hexoxy groups and two phenyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dihexoxy-2,5-diphenylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the alkylation of 1,4-dihydroxy-2,5-diphenylbenzene with hexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1,4-Dihexoxy-2,5-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,4-Dihexoxy-2,5-diphenylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 1,4-dihexoxy-2,5-diphenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to its observed biological activities .
類似化合物との比較
- 1,4-Dimethoxy-2,5-diphenylbenzene
- 1,4-Diethoxy-2,5-diphenylbenzene
- 1,4-Dipropoxy-2,5-diphenylbenzene
Comparison: 1,4-Dihexoxy-2,5-diphenylbenzene is unique due to the presence of hexoxy groups, which impart distinct physical and chemical properties compared to its analogs. The longer alkyl chains in the hexoxy groups enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions. This uniqueness makes it a valuable compound for specific applications in materials science and organic electronics .
特性
CAS番号 |
241802-54-0 |
|---|---|
分子式 |
C30H38O2 |
分子量 |
430.6 g/mol |
IUPAC名 |
1,4-dihexoxy-2,5-diphenylbenzene |
InChI |
InChI=1S/C30H38O2/c1-3-5-7-15-21-31-29-23-28(26-19-13-10-14-20-26)30(32-22-16-8-6-4-2)24-27(29)25-17-11-9-12-18-25/h9-14,17-20,23-24H,3-8,15-16,21-22H2,1-2H3 |
InChIキー |
PPBZWUKFFVMSPB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC(=C(C=C1C2=CC=CC=C2)OCCCCCC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


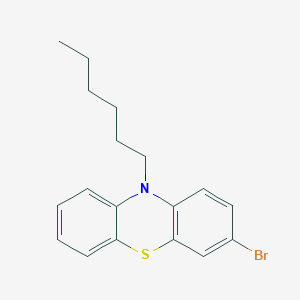
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
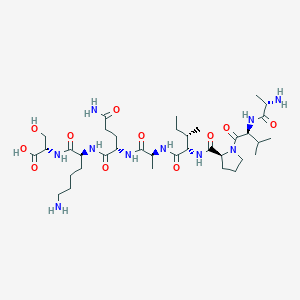
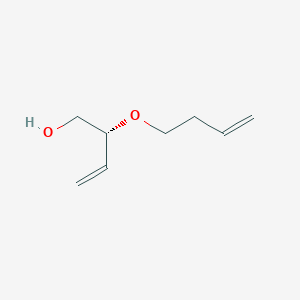
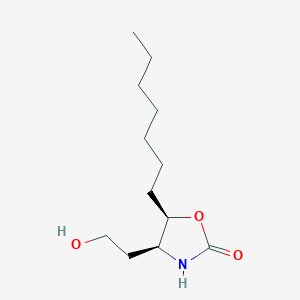

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
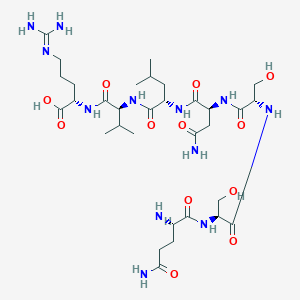
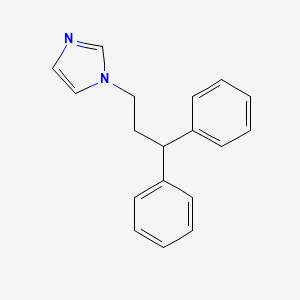
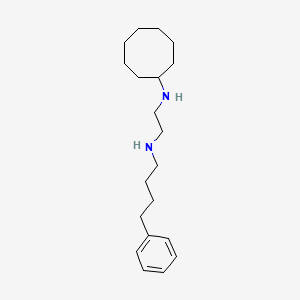
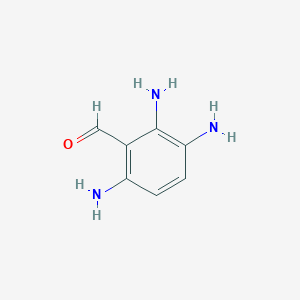
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
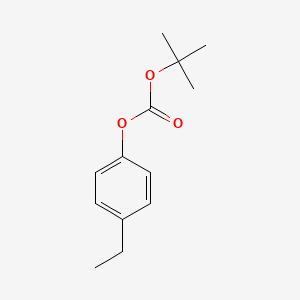
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
